molecular formula C22H28N4O2 B5397457 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one

Cat. No. B5397457
M. Wt: 380.5 g/mol
InChI Key: AFMYWCDKDBIRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It was first synthesized in the 1970s by the pharmaceutical company Hoffmann-La Roche. Since then, it has been extensively studied for its potential use in scientific research.

Mechanism of Action

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the effects of GABA on the receptor, leading to increased chloride ion influx and neuronal inhibition. 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 blocks this effect by binding to the benzodiazepine site on the receptor, preventing the binding of benzodiazepines and reducing their effects.
Biochemical and Physiological Effects
4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 has been shown to have a range of biochemical and physiological effects, depending on the experimental conditions and the specific system being studied. In general, it has been found to reduce the effects of benzodiazepines on the GABA-A receptor, leading to decreased neuronal inhibition and increased excitability. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 has several advantages for use in lab experiments, including its high selectivity for the benzodiazepine site on the GABA-A receptor, its ability to block the effects of benzodiazepines without affecting other ligands, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the need for careful dosing to avoid off-target effects.

Future Directions

There are several potential directions for future research on 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 and its effects on the GABA-A receptor. These include:
1. Investigating the role of the receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy.
2. Developing new compounds that target specific subtypes of the GABA-A receptor, to better understand the specific effects of benzodiazepines on these subtypes.
3. Studying the effects of 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 on other neurotransmitter systems, to better understand its overall effects on brain function.
4. Investigating the potential therapeutic uses of 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 and related compounds, such as in the treatment of benzodiazepine addiction or withdrawal.
In conclusion, 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 is a benzodiazepine antagonist that has been extensively studied for its potential use in scientific research. It has been shown to block the effects of benzodiazepines on the GABA-A receptor, allowing researchers to study the specific effects of these drugs on the receptor. While it has some limitations, it has several advantages for use in lab experiments, and there are several potential directions for future research on its effects and therapeutic uses.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 involves several steps, starting from the reaction of benzylamine with ethyl acetoacetate to form 4-benzyl-3-ethyl-1,4-dihydropyridine-2,6-dione. This intermediate is then reacted with 2-isopropyl-4,5-dicyanoimidazole to form the pyrimidine ring, followed by oxidation with hydrogen peroxide to form the final product.

Scientific Research Applications

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 has been used in scientific research as a selective antagonist for the benzodiazepine site on the GABA-A receptor. It has been shown to block the effects of benzodiazepines on the receptor, without affecting the binding of other ligands. This has allowed researchers to study the specific effects of benzodiazepines on the receptor, and to investigate the role of the receptor in various physiological and pathological processes.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(2-propan-2-ylpyrimidine-4-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-4-18-15-25(22(28)19-10-12-23-21(24-19)16(2)3)13-11-20(27)26(18)14-17-8-6-5-7-9-17/h5-10,12,16,18H,4,11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYWCDKDBIRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.